molecular formula C12H15FN2O2 B14027812 (2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone

Cat. No.: B14027812
M. Wt: 238.26 g/mol
InChI Key: UWXNSRXSNPZXET-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone is a chemical compound with the molecular formula C12H15FN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methoxybenzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, influencing neurotransmitter pathways. This binding can modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and other neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)(piperazin-1-yl)methanone
  • (2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to receptors, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

(2-fluoro-5-methoxyphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C12H15FN2O2/c1-17-9-2-3-11(13)10(8-9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

UWXNSRXSNPZXET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)N2CCNCC2

Origin of Product

United States

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